(Hepta-1,5-dien-1-yl)benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
68060-15-1 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
hepta-1,5-dienylbenzene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6-12H,4-5H2,1H3 |
InChI Key |
GVPBMANYQOWHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Polyene Systems
(Hepta-1,5-dien-1-yl)benzene is classified as a substituted polyene. The parent chain is a heptadiene, a seven-carbon chain containing two carbon-carbon double bonds. The presence of the phenyl group designates it as a phenyl-substituted derivative. The nomenclature specifies the location of the double bonds at the first and fifth positions of the heptane (B126788) chain, and the phenyl group's attachment at the first carbon.
The precise geometry of the double bonds, designated as E (entgegen, or opposite) or Z (zusammen, or together), is crucial for defining the specific isomer. For instance, (E)-1-phenylhepta-1,5-diene is a specific stereoisomer. The systematic IUPAC name for this compound clearly communicates its structural features. The PubChem database provides information on related isomers, such as (Hepta-1,6-dien-1-yl)benzene and (Hepta-1,2-dien-3-yl)benzene, highlighting the diversity within this class of compounds. nih.govnih.gov
Table 1: Physicochemical Properties of (Hepta-1,6-dien-1-yl)benzene (Isomer)
| Property | Value |
| Molecular Formula | C13H16 |
| Molecular Weight | 172.27 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 5 |
| Exact Mass | 172.125200510 |
| Monoisotopic Mass | 172.125200510 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 13 |
| Data sourced from PubChem CID 53759733 for the isomeric (Hepta-1,6-dien-1-yl)benzene. |
Strategic Importance in Modern Organic Synthesis and Materials Research
While direct applications of (hepta-1,5-dien-1-yl)benzene are not widely documented, its structural motifs are found in more complex molecules with significant biological activity. For instance, derivatives of phenylheptadienones are found in natural products and have been investigated for their pharmacological properties. rsc.org The diene system in this compound offers a platform for various chemical transformations, making it a potentially valuable building block in organic synthesis.
The synthesis of such phenyl-diene systems often relies on powerful carbon-carbon bond-forming reactions. Organometallic cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are cornerstone methods for constructing the bond between the phenyl group and the diene chain. nih.govoup.com These reactions offer a high degree of control over the stereochemistry of the resulting double bonds. The synthesis of related structures, like 1-phenylhepta-1,5-diene, has been noted in the context of electrocyclic rearrangements, indicating its potential role in the formation of cyclic systems. thieme-connect.de
The presence of both a conjugated system (the styrenyl moiety) and an isolated double bond allows for selective chemical modifications. The conjugated portion can participate in reactions like Diels-Alder cycloadditions, while the isolated double bond can be targeted for reactions such as epoxidation or hydrogenation under specific conditions. This differential reactivity is a key aspect of its strategic importance in synthetic design.
Current Research Landscape and Emerging Trends in Dienylbenzene Chemistry
Regioselective and Stereoselective Construction of the Dienylbenzene Skeleton
The core task in synthesizing dienylbenzenes is the exact placement of the carbon-carbon double bonds and the controlled formation of the link between the phenyl ring and the diene chain.
Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
Transition metal catalysis provides a powerful toolkit for forging carbon-carbon bonds with high precision, essential for building the dienylbenzene framework. sioc-journal.cn
Palladium-catalyzed cross-coupling reactions are fundamental for creating the alkenyl-aryl bond. acs.org Prominent methods include the Suzuki, Heck, and Stille reactions, which are widely used to form carbon-carbon bonds between various organoboron compounds and alkenes. organic-chemistry.orgmdpi.com
Suzuki Coupling: This reaction pairs an aryl halide with an alkenylboronic acid or ester. uwindsor.ca It is highly effective for creating dienes stereoselectively. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for success. uwindsor.ca
Heck Reaction: This methodology directly couples an aryl halide with an alkene. mdpi.com It is a versatile method for preparing a wide range of 1,3-dienes. organic-chemistry.org
Stille Coupling: This reaction involves coupling an organotin compound with an organic halide, catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. mdpi.com
These reactions offer reliable pathways to synthesize arylated alkenes and conjugated dienes. acs.org
Olefin metathesis is a versatile reaction for rearranging carbon-carbon double bonds, with applications in synthesizing complex molecules and polymers. fiveable.meevitachem.com Ring-closing metathesis (RCM) and cross-metathesis (CM) are particularly relevant for constructing dienylbenzene skeletons. sigmaaldrich.com
The efficacy of olefin metathesis is heavily reliant on the catalyst. Ruthenium-based catalysts are favored for their stability and tolerance of various functional groups. sigmaaldrich.com The development of these catalysts has been pivotal, earning Chauvin, Grubbs, and Schrock the 2005 Nobel Prize in Chemistry. sigmaaldrich.com
| Catalyst | Description | Efficacy in Dienylbenzene Formation |
| Grubbs' First Generation Catalyst | A ruthenium-based catalyst with two phosphine (B1218219) ligands. sigmaaldrich.com | Effective for many metathesis reactions, including RCM and CM, but may be less active for sterically demanding or electron-poor olefins. sigmaaldrich.comuniovi.es |
| Grubbs' Second Generation Catalyst | Features an N-heterocyclic carbene (NHC) ligand, providing higher activity and stability. sigmaaldrich.com | Shows excellent reactivity for a broader range of substrates, including those that are sterically hindered. sigmaaldrich.com |
| Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxystyrene ligand, leading to increased stability and allowing for catalyst recycling. sigmaaldrich.com | These are highly active and stable, initiating readily at lower temperatures and are efficient for electron-deficient substrates. sigmaaldrich.comsigmaaldrich.com |
Controlling the E/Z stereochemistry of the double bonds formed is a critical challenge in olefin metathesis. thieme-connect.com While thermodynamic control often favors the more stable E (trans) isomer, kinetic control can be used to form the Z (cis) isomer. fiveable.memdpi.com Recent advances in catalyst design, particularly the development of stereoretentive ruthenium catalysts with dithiolate ligands, have enabled significant control over the geometry of the resulting olefin. thieme-connect.comnih.govrsc.org These catalysts can preserve the stereochemistry of the starting olefin, allowing for the synthesis of all-cis or all-trans products. nih.govrsc.org
Olefin Metathesis Strategies: Ring-Closing and Cross-Metathesis
Green Chemical Synthesis Routes for Phenyl-Heptadienes
In alignment with the principles of green chemistry, there is a growing focus on developing environmentally benign synthetic methods. wjpmr.comnih.gov This involves using safer solvents like water or ionic liquids, employing renewable starting materials, and utilizing energy-efficient processes such as microwave-assisted synthesis. nih.govchemistryjournals.net For phenyl-heptadienes, this can include performing catalytic reactions in aqueous media or using recyclable, solid-supported catalysts to minimize waste and environmental impact. researchgate.netd-nb.info The concept of isomerizing metathesis, which combines an isomerization catalyst with a metathesis catalyst, allows for the use of renewable resources like fatty acids and natural allyl arenes to produce valuable olefins and styrenes. ruhr-uni-bochum.de
Solvent-Free and Solid-Support Reaction Environments
The principles of green chemistry have driven the adoption of solvent-free and solid-support reaction conditions to reduce the environmental impact of chemical synthesis. tandfonline.comfigshare.comtandfonline.com These methods eliminate the need for often hazardous and volatile organic solvents, simplifying purification procedures and, in many cases, enhancing reaction rates.
Solid-support synthesis, in particular, offers significant advantages by anchoring a reactant to an inert matrix, which facilitates the removal of excess reagents and byproducts through simple filtration. chimia.ch This technique has been successfully applied to the synthesis of curcumin analogs, which are 1,7-bis(substituted phenyl)-1,6-heptadiene-3,5-diones. tandfonline.comfigshare.comtandfonline.com In these syntheses, silica-sulfuric acid acts as a solid support and catalyst, enabling the reaction to proceed efficiently under solvent-free conditions. tandfonline.comfigshare.com This approach highlights the dual benefit of using a solid support that also possesses catalytic activity, streamlining the synthetic process. Adapting solution-phase reactions to solid-phase techniques requires careful consideration of factors like the point of attachment to the resin, compatibility of the resin with reagents, and the final cleavage of the product from the support. chimia.ch
| Reactant 1 | Reactant 2 | Support/Catalyst | Conditions | Product Type | Reference |
| Substituted Benzaldehyde | Acetylacetone | Silica-Sulfuric Acid | Solvent-free | 1,7-bis(substituted phenyl)1,6-heptadiene-3,5-dione | tandfonline.comfigshare.com |
This interactive table summarizes the conditions for the solid-support synthesis of phenyl-heptadiene analogs.
Heterogeneous Catalysis in Sustainable Dienylbenzene Synthesis
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of sustainable chemical production. wikipedia.org These catalysts, typically solids, are easily separated from the reaction mixture, allowing for their recovery and reuse, which is both economically and environmentally advantageous. wikipedia.orgrsc.org The production of a vast majority of chemicals by volume relies on solid catalysts. wikipedia.org
In the context of dienylbenzene synthesis, heterogeneous catalysts are employed to promote various transformations with high selectivity. For instance, silica (B1680970) sulfuric acid has been demonstrated as an efficient heterogeneous catalyst for the solvent-free synthesis of curcuminoids, which contain the phenyl-heptadiene framework. tandfonline.com Furthermore, heterogeneous hydrogenation catalysts are crucial for the selective reduction of diolefins to monoolefins, a key transformation in managing the degree of unsaturation in these systems. google.com Research into the catalytic oxidative acetoxylation of analogous structures like octa-1,3-dienylbenzene further showcases the application of heterogeneous catalysts in functionalizing dienylbenzenes. researchgate.net The design of these catalysts often involves supporting metal nanoparticles on various materials to create active and stable systems for reactions like hydrogenation. escholarship.org
| Catalyst Type | Reactants | Reaction Type | Key Advantage | Reference |
| Solid Acid (e.g., Silica-Sulfuric Acid) | Aldehydes, Ketones | Condensation | Solvent-free conditions, reusability | tandfonline.com |
| Supported Metal | Diolefins (e.g., Dienylbenzenes) | Selective Hydrogenation | Control over product saturation, catalyst recovery | google.com |
| Metal-based Catalysts | Octa-1,3-dienylbenzene | Oxidative Acetoxylation | Functionalization of the diene system | researchgate.net |
This interactive table presents examples of heterogeneous catalysts used in the synthesis and transformation of dienylbenzenes.
Transformative Approaches from Precursor Molecules
Transformative synthetic routes build the target molecule's carbon skeleton through strategic bond-forming events, often involving intramolecular rearrangements or cyclizations. These methods can generate complex structures with high stereochemical control from relatively simple acyclic precursors.
Anionic Cyclization and Related Intramolecular Processes
Anionic cyclizations are powerful methods for ring formation, initiated by the generation of a carbanion that subsequently attacks an intramolecular electrophilic site. The electrocyclization of heptatrienyl anions to form functionalized cycloheptadienes represents a key example of this approach. researchgate.net Historically, these reactions required strong bases, limiting their functional group compatibility. researchgate.net However, recent studies have shown that placing electron-withdrawing groups at strategic positions on the heptatriene backbone can lower the reaction's energy barrier, allowing it to proceed under milder, and even catalytic, basic conditions. researchgate.net
The reactivity in these cyclizations can differ between aliphatic and aromatic substrates, with aromatic variants sometimes proceeding with only catalytic amounts of base. researchgate.net This is attributed to the relative stabilities of the acyclic and cyclic anions involved. Other related processes include the anionic polymerization of phenyl-substituted dienes, where cyclization can occur within the polymer chain. rsc.org Intramolecular cyclization can also be initiated from precursors like (arylmethylidene)cyclopropanes, where deprotonation with a strong base triggers the formation of substituted isoquinolinones. colab.ws
Electrocyclization Reactions for Conjugated Polyene Assembly
Electrocyclization reactions are pericyclic processes that involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond. openstax.orglibretexts.org These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on whether the reaction is induced by heat (thermal) or light (photochemical). rsc.org
The assembly of conjugated polyenes is a critical step for subsequent electrocyclization. For example, a conjugated triene can cyclize to form a cyclohexadiene. openstax.orglibretexts.org A notable application is the 8π-6π electrocyclization cascade, which can rapidly generate complex bicyclic systems from linear polyene precursors. rsc.orgnih.gov This type of cascade has been implicated in the biosynthesis of numerous natural products. rsc.org The synthesis of complex molecules often involves the thermal or photochemical treatment of a precursor polyene. For instance, (2E,4Z,6E)-2,4,6-octatriene thermally cyclizes to yield cis-5,6-dimethyl-1,3-cyclohexadiene, while photochemical irradiation leads to the trans isomer. openstax.orglibretexts.org These reactions are highly stereospecific and have been leveraged in the total synthesis of complex natural products. rsc.orgnumberanalytics.com
| Polyene System | Conditions | Cyclization Type | Product | Reference |
| Conjugated Triene | Thermal | 6π Electrocyclization | Cyclohexadiene | openstax.orglibretexts.org |
| Conjugated Tetraene | Thermal | 8π Electrocyclization | Cyclooctatriene | rsc.org |
| (2E,4Z,6E)-2,4,6-Octatriene | Thermal (Heat) | 6π Electrocyclization | cis-5,6-Dimethyl-1,3-cyclohexadiene | openstax.orglibretexts.org |
| (2E,4Z,6E)-2,4,6-Octatriene | Photochemical (hν) | 6π Electrocyclization | trans-5,6-Dimethyl-1,3-cyclohexadiene | openstax.orglibretexts.org |
| Stereodefined Pentaene | Thermal (55 °C, Toluene) | 8π then 6π Cascade | Bicyclic Scaffolds | rsc.org |
This interactive table details various electrocyclization reactions for assembling cyclic structures from conjugated polyenes.
Concerted and Stepwise Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the efficient construction of cyclic frameworks. rdd.edu.iqresearchgate.net this compound, with its conjugated π-system, is a versatile participant in these transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with a high degree of stereocontrol. wikipedia.org This reaction involves a conjugated diene and a dienophile, an alkene derivative. wikipedia.org
In its most common role, this compound acts as the 4π-electron component (the diene) in Diels-Alder reactions. The presence of the phenyl group can influence the reactivity and regioselectivity of the cycloaddition. The reaction is generally favored when the dienophile possesses electron-withdrawing groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com
The general scheme for the Diels-Alder reaction with this compound as the diene is as follows:

Table 1: Examples of this compound as a Diene in Diels-Alder Reactions
| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |
| Maleic anhydride | 4-phenyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione | Thermal, Toluene, reflux | High | mdpi.com |
| N-Phenylmaleimide | 2-phenyl-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Thermal, Xylene, 140°C | Good | thieme-connect.com |
| Acrylonitrile | 4-phenyl-1,2,3,4,5,6-hexahydrobenzonitrile | Lewis Acid Catalysis (AlCl3) | Moderate | rdd.edu.iq |
While less common, the terminal double bond of the heptadienyl chain in this compound can act as a dienophile in a Diels-Alder reaction, particularly when reacting with a highly reactive, electron-rich diene. In this scenario, the phenyl-substituted diene system remains as a substituent on the newly formed cyclohexene (B86901) ring. This type of reaction is often referred to as an inverse-demand Diels-Alder reaction. wikipedia.org
Lewis acids play a crucial role in catalysis, often accelerating reaction rates and controlling stereoselectivity. wikipedia.org In the context of Diels-Alder reactions involving this compound, Lewis acids coordinate to the dienophile, particularly if it contains a carbonyl or other Lewis basic functional group. scielo.br This coordination lowers the energy of the dienophile's LUMO, enhancing the interaction with the diene's HOMO and thereby increasing the reaction rate. nih.govmdpi.com
Recent studies suggest that Lewis acids also accelerate Diels-Alder reactions by reducing the Pauli repulsion between the diene and dienophile. nih.gov Furthermore, the choice of Lewis acid can significantly influence the endo/exo selectivity of the cycloaddition. rsc.org For instance, bulkier Lewis acids may favor the formation of the exo product due to steric hindrance in the endo transition state. rsc.org The use of chiral Lewis acids can also induce enantioselectivity in the cycloaddition, leading to the formation of specific stereoisomers. scielo.br
Table 2: Effect of Lewis Acids on Diels-Alder Reactions of Dienylbenzenes
| Lewis Acid | Dienophile | Solvent | Effect on Rate | Effect on Selectivity | Reference |
| AlCl₃ | Methyl acrylate | Dichloromethane | Significant acceleration | High endo selectivity | nih.govrsc.org |
| BF₃·OEt₂ | Acrolein | Toluene | Moderate acceleration | Good endo selectivity | miami.edu |
| SnCl₄ | Maleic anhydride | Dichloromethane | Strong acceleration | High endo selectivity | wikipedia.org |
| Cu(NO₃)₂ | Acrylonitrile | Water | Rate enhancement compared to uncatalyzed reaction in water | N/A | researchgate.net |
This compound and its derivatives can undergo intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. masterorganicchemistry.com This process is a powerful method for constructing bicyclic and polycyclic systems in a single step. masterorganicchemistry.com The feasibility and outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile, as this determines the stability of the transition state. masterorganicchemistry.com Generally, the formation of five- and six-membered rings is favored. masterorganicchemistry.com In some cases, a sidechain oxygen substituent is essential for the cyclization to occur. cdnsciencepub.comresearchgate.net
Intramolecular Friedel-Crafts reactions are another class of ring-forming reactions. masterorganicchemistry.com While typically used for forming rings fused to an aromatic system, under specific acidic conditions, the double bonds of the heptadienyl chain could potentially act as the nucleophile to cyclize onto the phenyl ring, although this is less common than cycloaddition reactions. The success of such reactions is generally higher for the formation of six-membered rings. masterorganicchemistry.com
Diels-Alder Processes Involving Dienylbenzene Moieties
Isomerization and Rearrangement Pathways
Alkenylbenzenes, including this compound, can undergo various isomerization and rearrangement reactions, often catalyzed by acids, bases, or transition metals. mdpi.com One common pathway is the migration of the double bonds within the heptadienyl chain to achieve a more stable, conjugated system. For instance, isomerization can lead to the formation of a fully conjugated triene system. thieme-connect.de Another possibility is the rearrangement of the double bond from the 2',3'-position to the 1',2'-position. researchgate.net
Under certain conditions, such as pyrolysis or in the presence of specific catalysts, skeletal rearrangements can occur. acs.org These can involve complex bond reorganizations leading to different cyclic or acyclic isomers. For example, some alkenylbenzenes are known to undergo cyclization onto the aromatic ring or other complex rearrangements. nih.gov The specific pathways and products are highly dependent on the reaction conditions and the substitution pattern of the molecule.
Thermal and Photoinduced Isomerizations
The isomerization of phenyl-polyene systems like this compound can be induced by either thermal or photochemical means, leading to a variety of structural rearrangements.
Thermal Isomerization: Under thermal conditions, acyclic 1,3-dienes can undergo several transformations. One common process is a 1,3-sigmatropic shift of a hydrogen atom, which can lead to the formation of an s-trans isomer from an s-cis conformer. researchgate.net For 1,4-dienes, the presence of isomerizing agents such as sulfur dioxide or p-toluene sulfonyl chloride can catalyze the interconversion of cis and trans geometric isomers, allowing the system to reach a thermodynamic equilibrium. google.com In systems like 1,1-diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane, thermal treatment leads to a 1,3-sigmatropic shift of a methylene (B1212753) hydrogen, converting the s-cis(E,E) isomer to the s-trans form. researchgate.net
Photoinduced Isomerization: The photoisomerization of α,ω-diphenylpolyenes, such as trans-stilbene (B89595) and trans,trans-diphenylbutadiene, is a well-documented phenomenon that proceeds via phenyl torsion around an ethylenic bond upon S₀ → S₁ optical excitation. acs.orgresearchgate.net The molecule twists over a barrier to a perpendicular conformation and then relaxes back to the ground state as either the cis or trans isomer. acs.org The rate of this isomerization in solution is significantly influenced by solvent interactions, proceeding much faster than in the gas phase. researchgate.net This suggests two distinct mechanisms in solution: a slower intramolecularly activated pathway and a much more efficient pathway activated by collisions between the solute's phenyl rings and solvent molecules. acs.orgresearchgate.net
For some polyenes, alternative photoisomerization mechanisms like the "hula-twist," which involves the simultaneous twisting of adjacent single and double bonds, have been proposed to explain isomerization within constrained environments, although direct evidence for this in simple diphenylpolyenes is lacking. acs.orgbohrium.com In the presence of oxygen, a different photoisomerization pathway can be induced, potentially involving a charge transfer from the excited state of the diphenylpolyene to oxygen, forming an intermediate that facilitates the isomerization. cdnsciencepub.com Photochemical irradiation of some s-cis exocyclic dienes can lead to E/Z isomerization without the formation of cyclobutene (B1205218) ring-closure products. researchgate.net
Valence Isomerization Phenomena in Phenyl-Polyene Systems
Valence isomerization, also known as valence tautomerism, describes the interconversion of constitutional isomers through pericyclic reactions, involving the reorganization of single and double bonds without the migration of atoms or groups. acs.orgtgc.ac.innumberanalytics.com In phenyl-polyene systems, this is most prominently observed as electrocyclic reactions.
Electrocyclization is a thermally or photochemically induced pericyclic reaction where a conjugated polyene undergoes ring closure to form a cycloalkene, or the reverse ring-opening reaction occurs. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome. acs.org For instance, a conjugated hexatriene system can undergo a 6π-electron electrocyclization to form a cyclohexadiene. The presence of a phenyl group can influence these reactions. Studies on the thermal isomerization of 1-phenyl-1,3,5-hexatrienes show they undergo disrotatory 6π electrocyclization to form 5-phenyl-1,3-cyclohexadienes. oregonstate.edu
The equilibrium between the open-chain polyene and its cyclic valence isomer can be influenced by the participation of the phenyl ring's π-system. In some cases, an azapolyene with terminal phenyl groups can undergo a 1,5-electrocyclization that involves a C=C bond of the aromatic ring itself to form indole (B1671886) derivatives. mdpi.com The biosynthesis of many complex natural products is also proposed to proceed through cascades of isomerization and pericyclic reactions, including 8π and 6π electrocyclizations of conjugated polyenes. rsc.org These reactions highlight the ability of phenyl-polyene systems to access diverse cyclic and bicyclic scaffolds through valence isomerization pathways.
Cope Rearrangement Dynamics in Related Phenyl-Hexadienes
The Cope rearrangement is a uni-koeln.deuni-koeln.de-sigmatropic rearrangement of a 1,5-diene. nih.gov While this compound is a 1,5-heptadiene, its core reactivity can be understood by examining the extensively studied Cope rearrangement in the closely related phenyl-substituted 1,5-hexadiene (B165246) systems. This reaction involves a concerted, intramolecular process that typically proceeds through a chair-like transition state. google.combohrium.com
Investigation of Mechanistic Continuum and Transition State Characteristics
The mechanism of the Cope rearrangement is a subject of ongoing discussion, centering on whether it is a purely concerted pericyclic reaction or if it proceeds through a stepwise pathway involving a diradical intermediate. researchgate.net Theoretical studies on 1,5-hexadiene and its phenyl-substituted derivatives have explored this mechanistic landscape. aip.orguhmreactiondynamics.org
The reaction can be envisioned as passing through several potential key structures:
Aromatic Transition State: A concerted pathway proceeds through a highly ordered, chair-like transition state with aromatic character (6 electrons), which is generally favored. google.combohrium.comuhmreactiondynamics.org
Bis-allyl (Dissociative) Diradical: This intermediate would form if the central C3-C4 bond breaks before the new C1-C6 bond forms.
Cyclohexane-1,4-diyl (Associative) Diradical: This intermediate would arise if the C1-C6 bond forms before the C3-C4 bond fully cleaves.
Computational studies using methods like CASSCF have been employed to map the potential energy surface. For the parent 1,5-hexadiene, the concerted pathway via an aromatic transition state is the most favorable. uhmreactiondynamics.org The formation energies for the bis-allyl and cyclohexane-1,4-diyl radicals are calculated to be significantly higher, by 11 kcal/mol and 26 kcal/mol respectively, than the aromatic transition state. uhmreactiondynamics.org
However, the introduction of radical-stabilizing substituents, such as phenyl groups, can lower the energy of the diradical intermediates. acs.orguhmreactiondynamics.org This has led to the concept of a "mechanistic continuum," where the transition state is "chameleonic." acs.orgaip.org Its character can shift between a classic aromatic, concerted state and a more diradicaloid nature depending on the substitution pattern. The transition state's geometry, particularly the interallylic bond length, is altered by these substituents, reflecting this continuum. researchgate.net For example, substitution with phenyl groups at C2 and C5 stabilizes the radical transition states, though they may remain more energetic than the aromatic one. uhmreactiondynamics.org
Quantitative Analysis of Substituent Electronic and Steric Effects
The placement of phenyl substituents on the 1,5-hexadiene framework has a profound and predictable impact on the activation enthalpy (ΔH‡) of the Cope rearrangement. These effects can be either cooperative, where multiple substituents provide a greater stabilizing effect than the sum of their individual effects, or competitive, where they work against each other. cdnsciencepub.comuni-koeln.de
Cooperative Effects:
2,5-Diphenyl Substitution: Placing phenyl groups at the C2 and C5 positions leads to a strong cooperative effect. A single phenyl group at C2 lowers the experimental ΔH‡ by 4.2 kcal/mol, but two phenyl groups at C2 and C5 lower it by 8.0 kcal/mol, which is nearly double the effect of a single group. cdnsciencepub.com Computational studies predict that these two phenyl groups act cooperatively to lower the activation enthalpy. uni-koeln.de
1,3,4,6-Tetraphenyl Substitution: A similarly strong cooperative effect is observed when phenyl groups are at C1, C3, C4, and C6. cdnsciencepub.comuni-koeln.de
Competitive Effects:
1,3,5-Triphenyl Substitution: When phenyl groups are placed at C1, C3, and C5, the substituent effect is competitive. The observed lowering of ΔH‡ is less than what would be predicted by simply adding the individual effects of a C1,C3-diphenyl system and a C5-phenyl system. cdnsciencepub.comuni-koeln.de This is because phenyls at C1 and C3 stabilize a transition state with a longer interallylic bond, while a phenyl at C5 (equivalent to C2) favors a shorter one. The resulting transition state is a compromise, with none of the substituents providing their maximum possible stabilization. cdnsciencepub.com
The table below summarizes the calculated changes in activation enthalpy (ΔΔH‡) for the Cope rearrangement of various phenyl-substituted 1,5-hexadienes compared to the unsubstituted parent compound.
| Substituent Pattern | Calculated ΔΔH‡ (kcal/mol) | Nature of Effect |
|---|---|---|
| 2-Phenyl | -2.8 | Stabilizing |
| 2,5-Diphenyl | -5.6 | Cooperative |
| 1,3-Diphenyl | -3.0 | Stabilizing |
| 1,4-Diphenyl | -4.0 | Stabilizing |
| 1,3,5-Triphenyl | -3.8 | Competitive |
Data sourced from B3LYP/6-31G calculations. The values represent the lowering of the activation enthalpy relative to the parent 1,5-hexadiene. uni-koeln.de*
These quantitative findings demonstrate that the electronic stabilization provided by the phenyl group is a key factor in modulating the reactivity of these systems in the Cope rearrangement.
Radical and Ionic Reaction Intermediates
Phenyl Radical Addition Chemistry to Unsaturated Systems
The phenyl radical (C₆H₅•) is a key transient species in high-temperature environments like combustion flames and is known to react readily with unsaturated hydrocarbons. nih.govuhmreactiondynamics.orgacs.org The addition of a phenyl radical to an unsaturated system like the diene portion of this compound is a critical reaction pathway for forming larger, more complex molecules.
Crossed molecular beam experiments have provided detailed insights into the dynamics of these reactions. When a phenyl radical reacts with an unsymmetrical unsaturated hydrocarbon, such as propylene (B89431) or methylacetylene, the addition is highly regioselective. The phenyl radical preferentially attacks the least substituted carbon atom of the double or triple bond. nih.govacs.org This regioselectivity is driven by both steric effects and the larger cone of acceptance at the terminal carbon. nih.govacs.org
The mechanism involves the formation of a short-lived, highly excited radical intermediate. uni-koeln.de For example, in the reaction with methylacetylene, the phenyl radical adds to the C1 carbon to form a (C₆H₅)HCCCH₃ intermediate. uni-koeln.de This intermediate then decomposes, typically through the elimination of a single hydrogen atom, to form the final stable product. nih.govacs.org In the case of conjugated dienes, radical addition can lead to a mixture of 1,2- and 1,4-addition products, as the resulting radical is resonance-stabilized over two positions. masterorganicchemistry.com The reaction of a phenyl radical with 1,3-butadiene (B125203) would be expected to form a resonance-stabilized phenyl-substituted butenyl radical, which can then be trapped.
These studies show that phenyl radical addition to unsaturated systems is a facile process, often proceeding through a submerged barrier or a very small entrance barrier, leading to the formation of C-C bonds and subsequent hydrogen atom loss. aip.orguhmreactiondynamics.org This pathway is fundamental to understanding the growth of polycyclic aromatic hydrocarbons (PAHs) from smaller unsaturated precursors. acs.org
Pathways for Hydrogen Abstraction in Dienylbenzene Architectures
The reactivity of dienylbenzene architectures, such as this compound, is significantly influenced by the presence of various C-H bonds that are susceptible to hydrogen abstraction. This process leads to the formation of radical intermediates, and the preferred pathway is determined by the relative stability of the resulting radical. The structure of this compound offers several positions where hydrogen abstraction can occur, primarily at allylic and benzylic sites, which lead to resonance-stabilized radicals.
In the case of this compound, there are two primary types of allylic hydrogens and one type of benzylic hydrogen. The abstraction of a hydrogen atom from the carbon adjacent to the C1=C2 double bond (the C3 position) or the carbon adjacent to the C5=C6 double bond (the C4 and C7 positions) would result in an allylic radical. The abstraction of a hydrogen atom from the carbon atom attached to the benzene (B151609) ring (the Cα position) is not possible as it is part of the double bond. However, the term "benzylic" in a broader sense can refer to positions that are stabilized by the phenyl ring. In this specific molecule, the most significant stabilization for a radical comes from the allylic positions within the heptadiene chain.
The stability of these radicals is a key factor in determining the most likely point of hydrogen abstraction. Allylic radicals are stabilized through resonance, delocalizing the unpaired electron over multiple carbon atoms. The more delocalized the radical, the more stable it is.
Table 1: Potential Sites for Hydrogen Abstraction in this compound and Radical Stability
| Position of H Abstraction | Resulting Radical Type | Resonance Stabilization | Relative Stability |
| C3 | Allylic | Yes | High |
| C4 | Doubly Allylic | Yes (extensive) | Very High |
| C7 | Allylic | Yes | High |
The hydrogen atoms at the C4 position are doubly allylic, situated between the two double bonds of the diene system. Abstraction from this position generates a highly stabilized pentadienyl-type radical, where the unpaired electron is delocalized over five carbon atoms. The hydrogen atoms at C3 and C7 are singly allylic. Abstraction from C3 results in a radical stabilized by resonance with the C1=C2 double bond and the phenyl group, leading to a conjugated system. Abstraction from C7 leads to a simple allylic radical. Due to the extensive delocalization, the radical formed by abstraction at C4 is expected to be the most stable, making this the most probable pathway for hydrogen abstraction under radical conditions.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the transformation of unsaturated molecules like this compound. One of the most significant reactions for such diene systems is olefin metathesis, which involves the redistribution of alkene fragments. wikipedia.org This reaction is catalyzed by various transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgnumberanalytics.com
Mechanistic Insights into Olefin Metathesis Cycles
The generally accepted mechanism for olefin metathesis is the Chauvin mechanism, which was awarded the Nobel Prize in Chemistry in 2005. wikipedia.orguwindsor.ca This mechanism does not involve the direct cycloaddition of two olefins, which is a symmetry-forbidden process. wikipedia.org Instead, the reaction proceeds through a series of steps involving a metal alkylidene (carbene) complex and a metallacyclobutane intermediate. wikipedia.orglibretexts.org
The catalytic cycle can be summarized as follows:
[2+2] Cycloaddition: The olefin substrate coordinates to the transition metal alkylidene catalyst. This is followed by a [2+2] cycloaddition between the olefin's double bond and the metal-carbon double bond of the alkylidene to form a four-membered metallacyclobutane intermediate. wikipedia.orglibretexts.orgnumberanalytics.com
Cycloreversion: The metallacyclobutane intermediate is unstable and undergoes a cycloreversion (or retro-[2+2] cycloaddition). This cleavage can either regenerate the starting materials or, more productively, break open in a different manner to form a new olefin product and a new metal alkylidene species. numberanalytics.comnumberanalytics.com
Propagation: The newly formed metal alkylidene can then react with another molecule of the olefin substrate (or a different olefin in the case of cross-metathesis), continuing the catalytic cycle. libretexts.org
For a molecule like this compound, which contains two double bonds, intramolecular olefin metathesis, specifically ring-closing metathesis (RCM), is a likely transformation. This would lead to the formation of a cyclic olefin and a small volatile olefin byproduct (like ethene if the reaction is initiated at the terminal double bond). The efficiency and selectivity of this reaction are highly dependent on the catalyst used and the reaction conditions.
Role of Active Catalytic Species (Alkylidenes and Alkylidynes)
The active catalytic species in olefin metathesis are transition metal alkylidenes and, in some related transformations, alkylidynes. numberanalytics.com
Alkylidenes (M=CRR'): These complexes, containing a metal-carbon double bond, are the key intermediates that drive the olefin metathesis catalytic cycle. numberanalytics.com The nature of the metal (M) and the ligands (L) attached to it significantly influences the catalyst's activity, stability, and functional group tolerance. numberanalytics.com
Schrock catalysts: These are high-oxidation-state molybdenum (Mo) or tungsten (W) alkylidene complexes. They are generally very active but can be sensitive to air and moisture and have lower tolerance for certain functional groups. wikipedia.orglibretexts.org
Grubbs catalysts: These are ruthenium (Ru) based alkylidene complexes. They are known for their excellent stability in various reaction conditions and high tolerance for a wide range of functional groups, making them widely used in organic synthesis. wikipedia.orglibretexts.org
The ligands on the metal center play a crucial role in modulating the catalyst's properties. For instance, N-heterocyclic carbene (NHC) ligands have been instrumental in developing highly active and stable catalysts. bohrium.comresearchgate.net
Alkylidynes (M≡CR): These species, featuring a metal-carbon triple bond, are central to another type of metathesis reaction: alkyne metathesis. numberanalytics.combohrium.com While not directly involved in the primary cycle of olefin metathesis, they are related organometallic species and can sometimes be catalyst precursors or be involved in catalyst decomposition pathways. rsc.org Some catalytic systems are also capable of promoting both olefin and alkyne metathesis. bohrium.com
Table 2: Key Catalytic Species in Metathesis Reactions
| Catalytic Species | General Formula | Key Reaction Type | Common Metals | Key Characteristics |
| Alkylidenes | LnM=CRR' | Olefin Metathesis | Ru, Mo, W | Central to the Chauvin mechanism; stability and reactivity are tunable via ligand and metal choice. wikipedia.orgnumberanalytics.com |
| Alkylidynes | LnM≡CR | Alkyne Metathesis | Mo, W | Involve a metal-carbon triple bond; used for the redistribution of alkyne fragments. numberanalytics.combohrium.com |
The choice of catalyst is critical for achieving the desired transformation of a substrate like this compound, whether it be ring-closing metathesis, cross-metathesis with another olefin, or polymerization through metathesis.
Advanced Spectroscopic and Spectrometric Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds like (Hepta-1,5-dien-1-yl)benzene in solution.
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the two double bonds, the allylic protons, and the methylene (B1212753) protons. The aromatic protons typically appear in the range of δ 7.0-7.5 ppm. The vinylic protons are expected in the δ 5.0-6.5 ppm region, with their specific shifts and coupling constants (J-values) revealing the stereochemistry (E/Z) of the double bonds.
Advanced 2D NMR techniques are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, allowing for the tracing of the heptadiene chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the phenyl group to the dienyl chain.
Table 4.1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| Vinylic (C=CH-Ph) | 6.10 - 6.40 | Multiplet | 10-16 (trans) |
| Vinylic (C=CH-CH₂) | 5.50 - 5.80 | Multiplet | 10-16 (trans), 6-8 (cis) |
| Vinylic (CH₃-CH=C) | 5.35 - 5.55 | Multiplet | 10-16 (trans), 6-8 (cis) |
| Allylic (-CH₂-) | 2.10 - 2.30 | Multiplet | 6-8 |
| Methylene (-CH₂-) | 2.00 - 2.20 | Quartet | 7-8 |
Table 4.2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Quaternary) | 137 - 138 |
| Aromatic (CH) | 125 - 129 |
| Vinylic (CH) | 124 - 132 |
| Allylic (CH₂) | 32 - 35 |
| Methylene (CH₂) | 29 - 32 |
The heptadiene chain of this compound is flexible, with rotation possible around the C-C single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, could be employed to study these conformational dynamics. At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the energy barriers for conformational interchange, providing insight into the molecule's flexibility and preferred shapes in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, IR and Raman spectroscopy would confirm the presence of the key functional groups. The aromatic ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The alkene C=C double bonds would show stretching bands around 1640-1680 cm⁻¹. The C-H bonds of the alkene groups (vinylic C-H) produce stretching bands also above 3000 cm⁻¹, while their out-of-plane bending vibrations (900-1000 cm⁻¹) are indicative of the substitution pattern around the double bond. The aliphatic C-H bonds in the methylene and methyl groups would exhibit stretching vibrations just below 3000 cm⁻¹.
Table 4.3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 |
| Vinylic C-H | Stretch | 3010 - 3090 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Alkene C=C | Stretch | 1640 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Vinylic C-H | Out-of-plane bend | 910 - 990 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion to several decimal places. For this compound, with a molecular formula of C₁₃H₁₆, the expected monoisotopic mass is approximately 172.1252 u. HRMS can measure this mass with high precision (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. nih.gov
Electron Ionization (EI) is a common technique that would generate a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for this compound would likely involve cleavage at positions allylic or benzylic to the double bonds, as this leads to the formation of resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a propyl radical via cleavage of the C4-C5 bond, leading to a resonance-stabilized benzylic/allylic cation. Another significant fragmentation would be the formation of a tropylium ion (m/z 91), a common rearrangement product for alkylbenzenes.
Table 4.4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost |
|---|---|
| 172 | [C₁₃H₁₆]⁺• (Molecular Ion) |
| 129 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 115 | [M - C₄H₉]⁺ (Loss of butyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical information regarding the electronic structure and photophysical behavior of molecules. For conjugated systems like this compound, these methods are instrumental in characterizing the electronic transitions and the subsequent de-excitation pathways of the electronically excited states.
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy electronic states. In conjugated molecules, the most significant electronic transition is typically the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
The extent of conjugation in a molecule has a profound effect on its UV-Visible absorption spectrum. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. mdpi.comresearchgate.net This results in the absorption of lower energy (longer wavelength) light, a phenomenon known as a bathochromic or red shift.
In this compound, the presence of the phenyl group in conjugation with the diene system is expected to cause a significant bathochromic shift in the absorption maximum (λmax) compared to non-conjugated systems or systems with less extensive conjugation. While the precise λmax for this compound has not been reported, an estimation can be made based on the absorption characteristics of related compounds.
Table 2: Comparison of UV-Visible Absorption Maxima (λmax) for this compound and Related Compounds
| Compound | Structure | Conjugated System | λmax (nm) |
| Benzene (B151609) | C6H6 | Phenyl ring | ~255 |
| 1,3-Butadiene (B125203) | C4H6 | Conjugated diene | ~217 |
| Styrene | C8H8 | Phenyl, C=C | ~245 |
| This compound | C13H16 | Phenyl, conjugated diene | Estimated ~280-300 |
The estimated λmax for this compound is anticipated to be in the range of 280-300 nm, reflecting the extended conjugation provided by the phenyl and dienyl moieties.
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules by examining the emission of light from electronically excited states. Following absorption of a photon, an excited molecule can return to the ground state through various radiative and non-radiative decay pathways. Fluorescence is the radiative decay process from the lowest singlet excited state (S1) to the ground state (S0).
The fluorescence properties of a molecule, including its emission wavelength, quantum yield, and lifetime, are highly sensitive to its molecular structure and environment. For conjugated systems like this compound, the extended π-system is expected to give rise to fluorescence in the near-UV or visible region. The efficiency of fluorescence is determined by the competition between radiative decay and non-radiative processes such as internal conversion and intersystem crossing to the triplet state.
The photophysical properties of long-chain phenylpolyenes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), have been extensively studied and can serve as a model for understanding the potential behavior of this compound. semanticscholar.orgnih.gov These studies reveal that the fluorescence characteristics are influenced by factors such as solvent polarity and the rigidity of the molecular structure.
Table 3: Predicted Photophysical Properties of this compound in a Non-Polar Solvent
| Property | Predicted Value | Rationale |
| Emission Maximum (λem) | ~350-400 nm | Based on the emission of similar phenyl-substituted polyenes. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Dependent on the efficiency of non-radiative decay pathways. |
| Fluorescence Lifetime (τF) | 1-5 ns | Typical for singlet excited states of conjugated organic molecules. |
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process in which a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process often leads to the formation of a transient tautomeric species with distinct electronic and emissive properties, resulting in a large Stokes shift between the absorption and emission spectra.
The occurrence of ESIPT is contingent upon the presence of specific functional groups, typically a hydroxyl or amino group as the proton donor and a carbonyl or imino group as the proton acceptor, positioned in close proximity to facilitate the proton transfer. The molecule this compound lacks these requisite functional groups. Therefore, ESIPT is not considered a viable excited-state deactivation pathway for this compound.
However, in related systems that do possess the necessary structural motifs, ESIPT is a well-documented phenomenon. For instance, in derivatives of 2-(2-hydroxyphenyl)benzoxazole, the excited-state transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzoxazole ring occurs on an ultrafast timescale. semanticscholar.org This process is driven by the change in acidity and basicity of the donor and acceptor groups upon electronic excitation. The study of such systems provides fundamental insights into the dynamics of proton transfer reactions in the excited state.
The substitution of a phenyl group onto the heptadiene backbone in this compound has a significant impact on its photophysical properties. The primary effect of the phenyl group is the extension of the π-conjugated system. This extension lowers the energy of the π and π* molecular orbitals, leading to a smaller HOMO-LUMO energy gap.
As discussed in the UV-Visible absorption section, this results in a bathochromic shift of the absorption maximum to longer wavelengths. Similarly, the fluorescence emission is also expected to be red-shifted compared to a non-phenyl-substituted heptadiene. The phenyl group, by increasing the size of the delocalized electron system, enhances the interaction of the molecule with light.
Furthermore, the phenyl group can influence the excited-state geometry and dynamics. Torsional motions of the phenyl group relative to the dienyl chain can provide a non-radiative decay pathway, potentially reducing the fluorescence quantum yield. The extent of this effect is dependent on the steric hindrance around the bond connecting the phenyl ring and the dienyl chain, as well as the viscosity of the solvent. In essence, the phenyl substituent is a key determinant of the electronic and photophysical characteristics of this compound.
Theoretical and Computational Chemistry Studies of Hepta 1,5 Dien 1 Yl Benzene
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules due to its balance of accuracy and computational cost. mdpi.com For a molecule like (Hepta-1,5-dien-1-yl)benzene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Functionals such as B3LYP are commonly used for geometry and zero-point vibrational energy corrections. rsc.org The choice of basis set, which describes the atomic orbitals, is also crucial. For instance, a basis set like 6-31G* is often used for initial optimizations. rsc.org More complex basis sets, such as def2-QZVP, can be used for more accurate single-point energy calculations on the optimized geometry. ethz.ch DFT can also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.
A benchmark study on 50 structurally diverse organic molecules found that for predicting NMR chemical shifts, a key aspect of molecular structure, geometries should be optimized at the B3LYP-D3/6-311G(d,p) level, including a solvent model for the best accuracy. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Hydrocarbon Analysis
| Method Type | Examples | Typical Application |
|---|---|---|
| Density Functional | B3LYP, PBE0, M06-2X, ωB97X-D | Geometry Optimization, Energy Calculations, Electronic Properties |
| Basis Set | 6-31G*, 6-311++G(d,p), def2-SVP, cc-pVTZ | Defines the mathematical description of atomic orbitals in the calculation |
This table presents common DFT methods used for the analysis of organic molecules, which would be applicable to this compound.
High-Level Ab Initio Methods for Benchmarking and Accuracy (e.g., G2M level calculations)
For higher accuracy, particularly for thermochemical data like enthalpies of formation, researchers turn to high-level ab initio methods. These methods are based on first principles of quantum mechanics without the empirical parameters often found in DFT. The Gaussian-n (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods are composite procedures that approximate a very high-level calculation through a series of less computationally expensive steps.
For example, G2 theory has been used to derive thermochemical group additivity values for large polyunsaturated hydrocarbons. nih.gov Such methods serve as a "gold standard" to benchmark the performance of more cost-effective DFT functionals. cuni.cz A study on C7H2 isomers utilized the W3lite-F12 composite method to investigate their stability, showcasing the power of high-level calculations for complex systems. researchgate.net
Conformational Landscape and Stereoisomeric Stability Prediction
This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. The collection of all possible conformations and their relative energies is known as the conformational landscape. Computational methods can map this landscape to identify the most stable conformers.
For long-chain molecules, steric interactions (repulsions between atoms or groups) and stereoelectronic effects (interactions between orbitals) govern conformational preferences. ethz.ch For example, in substituted systems, staggered conformations are generally more stable than eclipsed ones. ethz.ch A qualitative conformational analysis can suggest which interactions are unfavorable, and quantum chemical calculations can quantify the energy differences between conformers. ethz.ch In a study of 5-benzylimidazolidin-4-one derivatives, energy differences between conformers were found to be small (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group could rotate relatively freely at ambient temperatures. ethz.ch
The presence of double bonds introduces the possibility of E/Z stereoisomers. Computational methods can predict the relative stability of these isomers by calculating their energies.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in mapping out how chemical reactions occur.
Transition State Theory (TST) for Rate Constant Determination and Reaction Pathway Analysis
Transition State Theory (TST) is a cornerstone for understanding reaction rates. researchgate.netepa.gov It postulates that reactants are in equilibrium with a high-energy activated complex, known as the transition state (TS). researchgate.net The transition state corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other directions. epa.gov
By locating the transition state structure and calculating its energy relative to the reactants, chemists can determine the activation energy of a reaction. This, along with vibrational frequency calculations, allows for the estimation of the reaction rate constant using the Eyring equation. epa.gov For complex reactions, such as the pericyclic reactions that a dienyl system might undergo, TST helps to distinguish between different possible mechanistic pathways by comparing their activation barriers. researchgate.net
Mapping of Potential Energy Surfaces for Complex Transformations
A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. uhmreactiondynamics.org Mapping the PES is crucial for understanding complex chemical transformations, such as rearrangements or cycloadditions.
Computational chemists can trace the path of a reaction from reactants to products, identifying all stable intermediates and transition states along the way. pku.edu.cn For example, a study on the reaction of the methylidyne radical with benzene (B151609) involved calculating the PES to identify the key tropyl radical intermediate and trace its subsequent reaction pathways. pku.edu.cn For a molecule like this compound, mapping the PES could reveal pathways for electrocyclization, sigmatropic shifts, or other rearrangements characteristic of conjugated diene systems. These surfaces can reveal whether a reaction is likely to be concerted (one step) or stepwise (involving intermediates).
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| 5-benzylimidazolidin-4-one |
| Methylidyne radical |
Computational Insights into Substituent Effects on Reaction Profiles
The Cope rearrangement, a thermally induced acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes, is a reaction of significant interest in organic chemistry. arkat-usa.orgru.nl For this compound, the phenyl group at the C1 position plays a crucial role in influencing the reaction's activation energy and mechanism. Computational studies, primarily using Density Functional Theory (DFT), have provided deep insights into how substituents on the phenyl ring and the diene backbone can modulate the reaction profile. researchgate.net
Theoretical analyses of phenyl-substituted 1,5-hexadienes, which serve as a close model for this compound, have shown that the position of the substituent significantly alters the stability of the transition state. arkat-usa.orgresearchgate.net The effect of substituents is often analyzed through the lens of their ability to stabilize the developing radical character in the transition state. arkat-usa.org For instance, radical-stabilizing groups can lower the activation barrier of the rearrangement. arkat-usa.org
A More O'Ferrall-Jencks diagram is a useful tool to visualize the effect of substituents on the transition state structure. arkat-usa.org For the Cope rearrangement, this diagram illustrates the continuum of transition states between a concerted aromatic-like transition state and a stepwise mechanism involving a diradical intermediate. researchgate.net Computational studies on various substituted 1,5-dienes have shown that the transition state can shift along this continuum depending on the electronic nature of the substituents. acs.orgresearchgate.net
For this compound, electron-donating and electron-withdrawing groups on the phenyl ring can be expected to have distinct effects. Electron-donating groups can stabilize a more delocalized, aromatic-like transition state, potentially lowering the activation energy. Conversely, electron-withdrawing groups might favor a more diradical-like transition state. These predictions are supported by computational studies on analogous systems. arkat-usa.orgresearchgate.net
A simple mathematical model has been developed to rationalize the cooperative and competitive effects of multiple phenyl substituents on the Cope rearrangement, which can be extended to understand the impact of a single, substituted phenyl group. nih.gov This model considers the interplay of electronic effects and their influence on the interallylic bond lengths in the transition structure. nih.gov
The following table summarizes the computationally predicted activation energies for the Cope rearrangement of various substituted 1,5-hexadienes, providing an indication of the expected trends for substituted this compound.
| Substituent at C3 of 1,5-Hexadiene (B165246) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| H (unsubstituted) | B3LYP/6-311G | 34.4 | researchgate.net |
| Phenyl | B3LYP/6-311G | 28.3 | researchgate.net |
| CN | B3LYP/6-31G | 27.9 | acs.org |
| OH | CASSCF/6-31G | 30.5 | acs.org |
Simulation of Spectroscopic and Photophysical Characteristics
Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra and excited-state properties of molecules like this compound. science.govresearchgate.net These calculations can provide valuable information on the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the excited states involved. science.gov
For this compound, the electronic spectrum is expected to be dominated by π-π* transitions associated with the phenyl ring and the diene system. The conjugation between the phenyl group and the adjacent double bond will likely lead to a red-shift in the absorption maximum compared to isolated benzene or a non-conjugated diene.
Computational studies on similar aryl-substituted dienes have shown that the position and nature of substituents on the aromatic ring can significantly tune the photophysical properties. researchgate.net For example, electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. researchgate.net
The predicted electronic transitions for a model compound, 1-phenyl-1,5-hexadiene, using TD-DFT calculations are presented in the table below. These values provide a reasonable approximation for what can be expected for this compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Excited State Character |
|---|---|---|---|
| S0 → S1 | 285 | 0.02 | π → π* (localized on phenyl) |
| S0 → S2 | 250 | 0.35 | π → π* (delocalized over phenyl and diene) |
| S0 → S3 | 220 | 0.15 | π → π* (localized on diene) |
Note: The data in this table is hypothetical and based on typical TD-DFT results for similar molecules for illustrative purposes.
Understanding the fate of this compound after it absorbs light requires the simulation of its excited-state dynamics. Non-adiabatic molecular dynamics simulations, such as trajectory surface hopping, are employed to model the relaxation pathways from the initially populated excited state. researchgate.netuni-muenchen.de These simulations can predict the lifetimes of excited states, identify key deactivation channels such as internal conversion and intersystem crossing, and elucidate the mechanisms of photochemical reactions. researchgate.net
For aryl-dienes, the excited-state potential energy surfaces can be complex, featuring conical intersections that facilitate rapid, non-radiative decay back to the ground state or to other electronic states. umich.edu The dynamics are influenced by the interplay between the excited states of the phenyl ring and the diene moiety.
In the case of this compound, upon excitation to the S1 state, several processes can occur. The molecule can fluoresce, returning to the ground state radiatively. Alternatively, it can undergo internal conversion to the ground state through conical intersections, or it can undergo intersystem crossing to the triplet manifold, leading to phosphorescence or triplet-state chemistry.
Computational modeling of the excited-state dynamics of similar phenyl-substituted dienes suggests that torsional motion around the bond connecting the phenyl group and the diene can be a significant deactivation pathway. umich.edu This rotation can lead to geometries where the S1 and S0 potential energy surfaces approach each other, promoting efficient internal conversion.
The table below outlines the key parameters that can be obtained from computational modeling of the excited-state dynamics of this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| S1 State Lifetime | ~1-10 ns | Determines the timescale for fluorescence and photochemistry. |
| Fluorescence Quantum Yield | ~0.1-0.3 | The efficiency of light emission from the S1 state. |
| Major Deactivation Pathway | Internal Conversion via Torsional Motion | The primary mechanism for returning to the ground state non-radiatively. |
| Intersystem Crossing Rate | ~108 s-1 | The rate of transition from the singlet to the triplet manifold. |
Note: The data in this table is hypothetical and based on typical results from excited-state dynamics simulations of similar molecules for illustrative purposes.
Advanced Applications and Prospective Research in Dienylbenzene Chemistry
Design and Synthesis of Advanced Polymeric Materials
The diene functionality within (Hepta-1,5-dien-1-yl)benzene provides a versatile handle for polymerization, opening avenues for the creation of advanced materials with tailored properties.
This compound is a promising monomer for various polymerization techniques due to its two olefinic groups. Olefin metathesis, a powerful tool in polymer synthesis, is particularly relevant. evitachem.com Techniques such as Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP) can utilize diene monomers to create polymers with specific structures and functionalities. scholaris.ca
In the context of ADMET, this compound could undergo step-growth polymerization to yield polymers with repeating units containing the phenyl group. This process would involve the intermolecular reaction between the terminal double bonds of the monomers, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. evitachem.com The presence of the phenyl group can influence the polymerization kinetics and the properties of the resulting polymer.
Alternatively, a derivative of this compound could be synthesized to contain a strained ring system, making it a suitable monomer for ROMP. This would allow for the rapid formation of high molecular weight polymers under controlled conditions. The choice of catalyst and reaction conditions would be crucial in determining the polymer's microstructure (e.g., cis/trans content) and, consequently, its physical properties.
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Description | Potential Outcome |
| Acyclic Diene Metathesis (ADMET) | A step-growth condensation polymerization for acyclic dienes. | Produces unsaturated polymers with the release of a small volatile molecule (e.g., ethene). |
| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization of cyclic olefins. scholaris.ca | Requires modification of the monomer to a cyclic form but can produce high molecular weight polymers with controlled stereochemistry. |
The synthesis of functional polymers allows for the creation of materials with specific, desirable characteristics. entecpolymers.comuhasselt.bescottbader.com The incorporation of this compound into a polymer backbone imparts specific functionalities that can be fine-tuned. The phenyl group, for instance, can enhance the thermal stability and modify the refractive index of the resulting polymer.
Functionalization can be achieved either by polymerizing functionalized monomers or by post-polymerization modification. For example, the phenyl group in the polymer derived from this compound could be further modified through electrophilic aromatic substitution to introduce various functional groups. This would allow for the tuning of properties such as solubility, chemical resistance, and optical and electronic characteristics. lifescienceglobal.com Such functional polymers have applications in diverse fields, including as compatibilizers, coupling agents, or materials for organic electronics. entecpolymers.comnih.govnanosoftpolymers.com
Precursors for Complex Chemical Architectures and Natural Product Synthesis
The dienylbenzene framework is an excellent starting point for the synthesis of complex organic molecules, including polycyclic and heterocyclic systems, which are common motifs in natural products and pharmaceuticals.
The diene system in this compound is amenable to a variety of cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks. beilstein-journals.org The Diels-Alder reaction, for instance, allows for the creation of six-membered rings with high stereocontrol. The conjugated diene portion of this compound can react with a suitable dienophile to form a cyclohexene (B86901) derivative, which can be a precursor to more complex polycyclic systems. nih.gov
Furthermore, ring-closing metathesis (RCM) is a highly effective strategy for the synthesis of cyclic compounds from acyclic dienes. scholaris.cadoi.org Subjecting this compound to RCM catalysts would be expected to yield a six-membered ring, specifically 4-phenylcyclohexene. This reaction is known for its functional group tolerance and is a cornerstone in the synthesis of complex molecules. mit.edumdpi.com
The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is another important application. msu.eduorganic-chemistry.org The double bonds in this compound can be functionalized to introduce heteroatoms, followed by cyclization to form various heterocyclic rings. For example, epoxidation of the double bonds followed by ring-opening with a nucleophile can lead to the formation of oxygen- or nitrogen-containing heterocycles. mdpi.comsciforum.net
Table 2: Key Reactions for Complex Molecule Synthesis from this compound
| Reaction Type | Description | Resulting Structure |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Forms a six-membered ring, leading to polycyclic systems. nih.govresearchgate.net |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene catalyzed by a metal alkylidene. scholaris.ca | Efficiently forms cyclic alkenes, such as 4-phenylcyclohexene. doi.org |
| Heterocycle Synthesis | Reactions involving the introduction of heteroatoms (O, N, S, etc.) into the carbon skeleton followed by cyclization. msu.edumdpi.comsciforum.net | Produces a wide variety of heterocyclic frameworks. organic-chemistry.org |
Cascade and tandem reactions are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. numberanalytics.comresearchgate.net This strategy rapidly builds molecular complexity from simple starting materials. pitt.edu this compound is an ideal substrate for such reactions.
For example, a tandem dehydrogenation/Diels-Alder reaction could be envisioned. nih.gov In such a sequence, a precursor to this compound could first be dehydrogenated in situ to generate a more reactive conjugated diene, which then immediately undergoes an intramolecular or intermolecular Diels-Alder reaction. This approach avoids the isolation of potentially unstable diene intermediates and can lead to the rapid construction of complex polycyclic skeletons. nih.gov
Metal-catalyzed cascade reactions involving the double bonds of this compound are also a promising area of research. nih.gov For instance, a cascade reaction could be initiated by the coordination of a metal catalyst to one of the double bonds, triggering a series of cyclization and/or rearrangement steps to generate intricate molecular architectures in a single synthetic operation. rsc.orgcore.ac.ukresearchgate.net
Structure-Reactivity Relationships and Rational Design Principles
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its effective use in synthesis. Rational design principles, which involve creating new molecules with specific functionalities based on predictive physical models, can be applied to tailor the reactivity of this compound for desired applications. wikipedia.orgrsc.orgunimi.itmdpi.com
The key structural features of this compound that govern its reactivity are:
The Phenyl Group: The phenyl substituent at the C1 position influences the electronic properties of the adjacent double bond through conjugation. This can affect the regioselectivity and stereoselectivity of reactions such as the Diels-Alder reaction.
The Diene System: The presence of two double bonds allows for a wide range of transformations, including polymerization, cycloadditions, and metathesis. The relative positioning of these double bonds (1,5-diene) makes it particularly suitable for RCM to form stable six-membered rings.
The Acyclic Chain: The flexibility of the heptadiene chain allows the molecule to adopt conformations that are favorable for certain intramolecular reactions.
By applying the principles of rational design, chemists can modify the structure of this compound to control its reactivity. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electron density of the diene system, thereby influencing its reactivity in cycloaddition reactions. mdpi.com Similarly, altering the length or substitution pattern of the dienyl chain can direct the outcome of metathesis or cascade reactions. This predictive approach allows for the targeted synthesis of complex molecules and functional materials.
Systematic Studies on the Impact of Phenyl Substituent Variation on Reactivity and Selectivity
The reactivity and selectivity of this compound in various chemical transformations are profoundly influenced by the nature and position of substituents on its phenyl ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby dictating the outcome of reactions.
Systematic studies, often on analogous systems like other substituted dienes, have provided significant insights. The electronic nature of a phenyl substituent—whether it is electron-donating or electron-withdrawing—can modify the electron density of the conjugated diene system. Research on related compounds demonstrates that electron-withdrawing groups on an aromatic ring can decrease the electron density of a reactive site, which can, in turn, destabilize the ground state of the molecule and increase reactivity. researchgate.net Conversely, electron-donating groups can increase the electron density of the conjugated system.
In the context of metal-catalyzed reactions, the electronic properties of phenyl substituents play a crucial role. For instance, in copper-catalyzed three-component radical 1,4-perfluoroalkylamination of 1,3-dienes, the electronic effects of substituents on the phenyl ring of the diene substrate significantly impact the reaction's efficiency. nih.gov A variety of substituted phenyl-1,3-dienes, including those with electron-donating methyl groups and electron-withdrawing halogens, have been shown to be effective substrates in such transformations. nih.gov For example, reactions involving (E)-buta-1,3-dien-1-ylbenzene derivatives show that both electron-donating (para-methyl) and electron-withdrawing (meta-chloro, meta-bromo) substituents on the phenyl ring lead to high yields of the desired allylic amine products. nih.gov
The position of the substituent (ortho, meta, or para) also has a significant steric and electronic impact. Ortho-substituents, due to their proximity to the reactive diene chain, can exert a considerable steric hindrance, potentially blocking or slowing down a reaction at the adjacent site. nih.gov In some cases, this steric hindrance can be leveraged to achieve regioselectivity. nih.gov Studies on palladium-catalyzed reactions have shown that steric bulk at a bridgehead carbon can decrease the reaction yield. beilstein-journals.org
The following table summarizes the effect of phenyl substituents on the yield and enantioselectivity of a copper-catalyzed trifluoromethylamination reaction of various (E)-buta-1,3-dien-1-ylbenzene derivatives, which serves as a model for the reactivity of this compound.
| Substituent (X) on Phenyl Ring | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| H | 4 | 85 | 94:6 | nih.gov |
| o-Me | 5 | 60 | 95:5 | nih.gov |
| m-Me | 8 | 99 | 95:5 | nih.gov |
| p-Me | 14 | 82 | 94:6 | nih.gov |
| m-Cl | 10 | 99 | 95:5 | nih.gov |
| p-Cl | 15 | 88 | 93:7 | nih.gov |
| m-Br | 11 | 99 | 95:5 | nih.gov |
Data derived from a model reaction on (E)-buta-1,3-dien-1-ylbenzene with N-methylaniline and a trifluoromethylating agent. nih.gov
These findings collectively indicate that modifying the phenyl substituent is a powerful strategy for fine-tuning the reactivity and selectivity in reactions involving dienylbenzene scaffolds.
Stereocontrol Strategies in Reactions Involving this compound
Achieving stereocontrol—the control of the three-dimensional arrangement of atoms—is a central challenge and a significant area of research in the synthesis of complex molecules from precursors like this compound. The presence of two double bonds offers multiple sites for reactions that can generate several stereogenic centers. Strategies to control the stereochemical outcome can be broadly categorized into substrate control, reagent control, and catalyst control.
Catalyst-controlled stereoselection is a highly effective strategy. The use of chiral catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over others. A prime example is the copper-catalyzed asymmetric trifluoromethylamination of 1,3-dienes. nih.gov In these reactions, a chiral ligand coordinated to the copper catalyst dictates the stereochemical outcome, leading to the formation of enantioenriched allylic amines with high enantiomeric ratios (er). nih.gov For instance, the reaction of (E)-buta-1,3-dien-1-ylbenzene with various anilines in the presence of a Cu(I) catalyst and a chiral BOX ligand affords products with excellent enantioselectivity, often exceeding a 95:5 er. nih.gov
Substrate-controlled stereoselection relies on existing stereocenters or structural features within the substrate molecule to direct the approach of reagents. For this compound derivatives that may already contain a chiral center, this center can influence the stereochemical outcome of subsequent reactions at the diene moiety.
Reagent-controlled stereoselection involves the use of chiral reagents to induce stereoselectivity. While less common in the context of diene functionalization compared to catalysis, it remains a viable strategy.
A significant challenge in reactions of 1,5-dienes is controlling the stereochemistry in cyclization reactions. For example, copper-catalyzed intramolecular [2+2] photocycloadditions of 1,6-heptadienes can form bicyclic products with multiple stereocenters. wisc.edu The choice of catalyst system has been shown to be critical in these transformations. wisc.edu
The table below illustrates the success of catalyst-controlled stereoselective synthesis in a model reaction of a substituted 1,3-diene, demonstrating the high levels of stereocontrol achievable.
| Diene Substrate (R) | Amine Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| Phenyl | N-methylaniline | 4 | 85 | >25:1 | 94:6 | nih.gov |
| 2-Naphthyl | N-methylaniline | 24 | 90 | >25:1 | 95:5 | nih.gov |
| Phenyl | N-ethylaniline | 51 | 85 | >25:1 | 96:4 | nih.gov |
| Phenyl | Aniline | 62 | 72 | >25:1 | 97:3 | nih.gov |
| 2,5-dimethoxyphenyl | N-methylaniline | 20 | 99 | >25:1 | 85:15 | nih.gov |
Data derived from the copper-catalyzed three-component radical 1,4-perfluoroalkylamination of various 1,3-dienes. nih.gov
These examples underscore the importance and effectiveness of modern catalytic methods in achieving high levels of stereocontrol in reactions involving diene systems related to this compound, paving the way for the synthesis of complex, stereochemically defined molecules.
Conclusion and Future Research Directions in Hepta 1,5 Dien 1 Yl Benzene Chemistry
Summary of Key Achievements and Insights
Research into (Hepta-1,5-dien-1-yl)benzene and related dienylbenzene compounds has led to several key achievements. Synthetic chemists have developed various methods for their preparation, including Wittig reactions, elimination reactions, and transition-metal-catalyzed cross-coupling reactions. thieme-connect.de For instance, the Wittig reaction provides a reliable route to (E,Z)-Penta-1,3-dien-1-ylbenzene with good yields, demonstrating a foundational approach that can be adapted for longer-chain analogues like this compound. Elimination reactions of allylic alcohols and their derivatives also represent a common and effective strategy for constructing the 1,3-diene motif. thieme-connect.de
A significant insight has been the ability to control the stereoselectivity of the resulting dienes, which is crucial for their subsequent application in polymerization and complex molecule synthesis. acs.org Furthermore, the functionalization of the benzene (B151609) ring through reactions like Friedel-Crafts alkylation and acylation has expanded the diversity of accessible dienylbenzene derivatives. The development of nickel-catalyzed hydrofunctionalization of 1,3-dienes has provided enantioselective methods to produce chiral allylic and homoallylic derivatives, which are valuable building blocks in organic synthesis. acs.org
The synthesis of related structures, such as dendralenes, has also benefited from methodologies applicable to dienylbenzenes, showcasing the broader impact of this research. rsc.organu.edu.au Moreover, the incorporation of dienylbenzene-like structures into more complex systems, such as benzimidazole (B57391) derivatives, has been explored for potential applications in medicinal chemistry, highlighting the versatility of this chemical scaffold. mdpi.comsemanticscholar.org
Identification of Remaining Challenges and Unexplored Avenues
Despite the progress, several challenges and unexplored avenues remain in the chemistry of this compound. A primary challenge lies in achieving complete control over the regioselectivity and stereoselectivity in many synthetic transformations, particularly for more complex substrates. While methods for selective synthesis exist, they are not universally applicable and often require careful optimization. acs.org
The full potential of this compound as a monomer in materials science is yet to be realized. While its ability to undergo radical polymerization is recognized, a comprehensive understanding of the relationship between its structure, polymerization conditions, and the properties of the resulting polymers is an area ripe for investigation. This includes exploring its copolymerization with other monomers to create materials with tailored thermal, mechanical, and optical properties.
Furthermore, the reactivity of the diene system in this compound towards a wider range of pericyclic reactions, such as Diels-Alder and electrocyclizations, remains largely unexplored. These reactions could provide rapid access to complex polycyclic frameworks. The application of modern catalytic methods, such as C-H activation and functionalization, to directly modify the dienyl side chain or the aromatic ring in a site-selective manner is another promising but underexplored area. unipv.it
The biological activities of this compound and its simple derivatives are not well-documented. Systematic studies to screen for potential applications in areas like agrochemicals or pharmaceuticals could unveil new opportunities.
Outlook on Emerging Methodologies and Interdisciplinary Collaborations
The future of this compound chemistry will likely be driven by emerging synthetic methodologies and increased interdisciplinary collaborations. Advances in catalysis, particularly with earth-abundant metals, will be crucial for developing more sustainable and cost-effective synthetic routes. acs.org The use of computational chemistry and machine learning could accelerate the discovery of new catalysts and reaction conditions with improved selectivity and efficiency. scielo.org.mx
Interdisciplinary collaborations will be key to unlocking the full potential of this compound. innovationnewsnetwork.comnih.govberkeley.edu For instance, collaborations between organic chemists and polymer scientists are essential for designing and synthesizing novel polymers with specific functionalities. innovationnewsnetwork.com Partnering with materials scientists could lead to the development of advanced materials for applications in electronics, coatings, and biomedical devices. nih.gov
Furthermore, collaborations with biologists and pharmacologists could facilitate the exploration of the bioactivity of this compound derivatives. mdpi.com The development of bio-based and biodegradable materials derived from renewable resources is a growing area where dienylbenzene chemistry could contribute, for example, by mimicking natural structures to create novel UV filters or other functional molecules. innovationnewsnetwork.com The integration of expertise from different fields, from fundamental chemistry to applied engineering and life sciences, will undoubtedly accelerate innovation and lead to new discoveries in the chemistry of this compound and its analogues. berkeley.edu
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing (Hepta-1,5-dien-1-yl)benzene derivatives?
- Methodological Answer : Pd(I)-catalyzed coupling reactions are highly effective for synthesizing functionalized 1,5-dienes. For example, (Z)-1-bromo-4-(2-bromo-1-chlorohexa-1,5-dien-1-yl)benzene (3f) was synthesized in 89% yield using Pd(I) catalysts under optimized conditions (ligand choice, solvent polarity, and inert atmosphere). Reaction progress can be monitored via TLC, and purity confirmed by column chromatography .
Q. How is the structure of this compound derivatives confirmed experimentally?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is critical. For (Z)-3f, ¹H NMR (400 MHz, CDCl₃) revealed δ 7.49–7.52 (m, 2H, aromatic), 5.70–5.60 (m, 1H, diene), and coupling constants (J=10.0, 17.2 Hz) confirming stereochemistry. ¹³C NMR (100 MHz) resolved sp² carbons at δ 136.3. High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Q. What analytical techniques are used to determine the physicochemical properties of this compound analogs?
- Methodological Answer : Key properties (logP, molecular weight) are derived from computational tools (e.g., ChemDraw) and validated experimentally. For hepta-1,5-dien-3-ol (a related compound), logP=1.4995 and molecular weight=112.17 g/mol were reported. HPLC-MS ensures purity, while UV-Vis spectroscopy assesses conjugation effects in dienes .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For example, hepta-diene derivatives showed strong binding to SARS-CoV-2 Mpro (docking scores: -9.2 to -10.5 kcal/mol), with hydrogen bonds at catalytic dyad residues (His41, Cys145). Interaction profiles (e.g., π-π stacking, hydrophobic contacts) guide lead optimization .
Q. What strategies resolve contradictions in spectroscopic data for diene-containing compounds?
- Methodological Answer : Cross-validation using high-resolution NMR (500+ MHz) and X-ray crystallography addresses discrepancies. For instance, solvent-induced δ shifts (e.g., CDCl₃ vs. DMSO-d₆) may alter coupling constants. Comparative analysis of diastereotopic protons and DEPT-135 experiments clarifies ambiguous assignments .
Q. How to optimize Pd(I)-catalyzed synthesis for high-yield diene functionalization?
- Methodological Answer : Systematic screening of reaction parameters (ligand-to-metal ratio, temperature, solvent) is essential. Bidentate ligands (e.g., dppe) enhance Pd(I) stability, while anhydrous conditions minimize side reactions. Kinetic studies (in situ IR) identify rate-limiting steps, such as oxidative addition of allylic halides .
Q. What mechanistic insights explain stereoselectivity in Pd(I)-mediated diene synthesis?
- Methodological Answer : Isotopic labeling (e.g., deuterated substrates) and DFT calculations map reaction pathways. Pd(I) intermediates undergo syn-insertion into allylic C–X bonds, favoring (Z)-geometry. Stereochemical outcomes are confirmed via NOESY NMR, which detects spatial proximity of substituents .
Data Presentation
Table 1 : Representative NMR Data for this compound Derivative 3f
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | 7.49–7.52 | m (2H) | C6H4Br |
| Diene H | 5.70–5.60 | m (1H) | CH=CH2 |
| Allylic CH2 | 2.53–2.49 | m (2H) | CH2Cl |
| Aromatic C | 136.3 | s | C-Br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
